Cas no 1806536-95-7 (1-Bromo-1-(2-bromo-6-ethoxyphenyl)propan-2-one)

1-Bromo-1-(2-bromo-6-ethoxyphenyl)propan-2-one 化学的及び物理的性質
名前と識別子
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- 1-Bromo-1-(2-bromo-6-ethoxyphenyl)propan-2-one
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- インチ: 1S/C11H12Br2O2/c1-3-15-9-6-4-5-8(12)10(9)11(13)7(2)14/h4-6,11H,3H2,1-2H3
- InChIKey: UWYDGMUIPWMKJM-UHFFFAOYSA-N
- ほほえんだ: BrC(C(C)=O)C1C(=CC=CC=1OCC)Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 221
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 26.3
1-Bromo-1-(2-bromo-6-ethoxyphenyl)propan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013021268-500mg |
1-Bromo-1-(2-bromo-6-ethoxyphenyl)propan-2-one |
1806536-95-7 | 97% | 500mg |
847.60 USD | 2021-06-24 | |
Alichem | A013021268-1g |
1-Bromo-1-(2-bromo-6-ethoxyphenyl)propan-2-one |
1806536-95-7 | 97% | 1g |
1,519.80 USD | 2021-06-24 | |
Alichem | A013021268-250mg |
1-Bromo-1-(2-bromo-6-ethoxyphenyl)propan-2-one |
1806536-95-7 | 97% | 250mg |
480.00 USD | 2021-06-24 |
1-Bromo-1-(2-bromo-6-ethoxyphenyl)propan-2-one 関連文献
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
1-Bromo-1-(2-bromo-6-ethoxyphenyl)propan-2-oneに関する追加情報
Chemical Profile of 1-Bromo-1-(2-bromo-6-ethoxyphenyl)propan-2-one (CAS No. 1806536-95-7)
1-Bromo-1-(2-bromo-6-ethoxyphenyl)propan-2-one, identified by the Chemical Abstracts Service Number (CAS No.) 1806536-95-7, is a specialized organic compound that has garnered attention in the field of synthetic chemistry and pharmaceutical research. This compound belongs to the class of brominated aromatic ketones, which are widely utilized as intermediates in the synthesis of various biologically active molecules. The presence of both bromine and ethoxy substituents on the aromatic ring, coupled with the ketone functionality, makes this molecule a versatile building block for further chemical modifications.
The structural features of 1-Bromo-1-(2-bromo-6-ethoxyphenyl)propan-2-one contribute to its reactivity and potential applications. The bromine atoms at the 1-position and 2-position of the phenyl ring enhance its participation in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. Additionally, the ketone group at the 3-position provides a site for nucleophilic addition reactions, enabling the introduction of diverse functional groups. These characteristics make it a valuable precursor in the development of novel pharmaceuticals and agrochemicals.
In recent years, there has been a growing interest in exploring the pharmacological potential of brominated aromatic compounds. Studies have demonstrated that such molecules often exhibit significant biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of substituents in 1-Bromo-1-(2-bromo-6-ethoxyphenyl)propan-2-one may contribute to its interaction with biological targets, making it a promising candidate for further investigation.
One notable area of research involving this compound is its application in medicinal chemistry. Researchers have utilized 1-Bromo-1-(2-bromo-6-ethoxyphenyl)propan-2-one as a key intermediate in synthesizing small-molecule inhibitors targeting enzymes involved in cancer progression. For instance, studies have shown that derivatives of this compound can modulate the activity of kinases and other signaling proteins, thereby inhibiting tumor growth. The bromine atoms facilitate further functionalization through transition-metal-catalyzed reactions, allowing for the creation of highly specific inhibitors with improved pharmacokinetic profiles.
The role of 1-Bromo-1-(2-bromo-6-ethoxyphenyl)propan-2-one in drug discovery is further underscored by its utility in generating libraries of compounds for high-throughput screening. The ability to rapidly modify its structure while retaining key pharmacophoric elements makes it an ideal candidate for generating novel therapeutic agents. Recent advances in computational chemistry have also enhanced the efficiency of designing derivatives with enhanced potency and selectivity.
Another significant application of this compound is in materials science. Brominated aromatic ketones like 1-Bromo-1-(2-bromo-6-ethoxyphenyl)propan-2-one are employed as intermediates in the synthesis of liquid crystals and organic semiconductors. Their ability to form ordered structures and exhibit desirable optical properties makes them valuable in developing advanced display technologies and electronic components.
The synthesis of 1-Bromo-1-(2-bromo-6-ethoxyphenyl)propan-2-one typically involves multi-step organic reactions, starting from commercially available precursors such as 2-bromoanisole and acetone. The process often includes bromination reactions to introduce the bromine atoms at desired positions on the aromatic ring, followed by condensation or oxidation steps to form the ketone group. Optimization of reaction conditions is crucial to achieve high yields and purity, which are essential for subsequent applications.
In conclusion, 1-Bromo-1-(2-bromo-6-ethoxyphenyl)propan-2-one (CAS No. 1806536-95-7) is a multifunctional compound with broad applications in pharmaceuticals and materials science. Its unique structural features enable participation in diverse chemical transformations, making it a valuable intermediate for synthesizing biologically active molecules and advanced materials. Ongoing research continues to uncover new possibilities for utilizing this compound, reinforcing its importance in modern chemical synthesis and drug discovery.
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